N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Description
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as DMTB-Et, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Scientific Research Applications
Applications in Antioxidant Capacity Assays
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways This review focuses on the ABTS/potassium persulfate decolorization assay, a prevalent method for measuring antioxidant capacity. It elucidates the specific reaction pathways involved, including the formation of coupling adducts with ABTS•+ by certain antioxidants, primarily of phenolic nature. It also discusses the oxidative degradation of these adducts into marker compounds, highlighting the need for further exploration of the extent and relevance of these reactions in the total antioxidant capacity measure. The review emphasizes the specificity of such reactions and their potential impact on comparisons between different antioxidants, recommending the use of ABTS-based assays with certain reservations, particularly for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Importance in Medicinal Chemistry
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry A Comprehensive Review
Benzothiazole derivatives are highlighted for their significant biological activities and low toxicity. This review details the central role of the benzothiazole scaffold in medicinal chemistry, showcasing its presence in various bioactive natural and synthetic molecules. It comprehensively covers the pharmacological activities of benzothiazole derivatives, including antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, anti-cancer activities, and more. The review underlines benzothiazole as an evolving and promising compound in medicinal chemistry due to its extensive applications and the variety of biological activities influenced by structural variations, particularly substitutions on the C-2 and C-6 carbon atoms (Bhat & Belagali, 2020).
properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-6-12(10-13)17(22)20-18-19-15-9-8-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVJNQVWMYCZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide |
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